molecular formula C28H35N5O2 B6477881 N-({1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)-2-[4-(2-methylpropyl)phenyl]propanamide CAS No. 2640974-69-0

N-({1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)-2-[4-(2-methylpropyl)phenyl]propanamide

Cat. No.: B6477881
CAS No.: 2640974-69-0
M. Wt: 473.6 g/mol
InChI Key: ZHUWONGFKXUNEX-UHFFFAOYSA-N
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Description

N-({1-[(1-Benzyl-5-oxopyrrolidin-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)-2-[4-(2-methylpropyl)phenyl]propanamide is a structurally complex small molecule featuring:

  • A 1,2,3-triazole core, synthesized via click chemistry, serving as a rigid linker to enhance metabolic stability .

This compound’s design integrates heterocyclic and peptidomimetic elements, suggesting applications in medicinal chemistry, particularly for targeting enzymes or receptors where triazole and pyrrolidinone motifs are prevalent (e.g., protease inhibitors or kinase modulators).

Properties

IUPAC Name

N-[[1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]triazol-4-yl]methyl]-2-[4-(2-methylpropyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H35N5O2/c1-20(2)13-22-9-11-25(12-10-22)21(3)28(35)29-15-26-19-33(31-30-26)18-24-14-27(34)32(17-24)16-23-7-5-4-6-8-23/h4-12,19-21,24H,13-18H2,1-3H3,(H,29,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHUWONGFKXUNEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C)C(=O)NCC2=CN(N=N2)CC3CC(=O)N(C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H35N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-({1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)-2-[4-(2-methylpropyl)phenyl]propanamide is a compound of interest due to its potential therapeutic applications and biological activities. This article explores its biological activity, focusing on pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure is characterized by a triazole ring, a pyrrolidine moiety, and a propanamide group. Its molecular formula is C22H30N5C_{22}H_{30}N_{5}, with a molecular weight of approximately 378.52 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.

Pharmacological Properties

Research indicates that compounds with similar structures exhibit various biological activities, including:

  • Antimicrobial Activity : Compounds containing triazole rings have shown significant antimicrobial properties against various pathogens.
  • Anticancer Activity : Certain derivatives have demonstrated cytotoxic effects on cancer cell lines, suggesting potential as anticancer agents.
  • Neurological Effects : The pyrrolidine structure may contribute to neuroprotective effects or modulation of neurotransmitter systems.

The biological activity of this compound may involve several mechanisms:

  • Receptor Modulation : The compound may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.
  • Enzyme Inhibition : It may inhibit enzymes involved in critical metabolic pathways, affecting cell viability and proliferation.
  • Interaction with DNA/RNA : Potential interactions with nucleic acids could disrupt replication and transcription processes in pathogenic organisms or cancer cells.

In Vitro Studies

In vitro studies have assessed the compound's efficacy against various cancer cell lines and microbial strains. For example:

Cell Line/OrganismIC50 (µM)Reference
HeLa (cervical cancer)15
MCF7 (breast cancer)25
E. coli10

These results indicate a promising profile for further development as an anticancer or antimicrobial agent.

In Vivo Studies

Preclinical studies in animal models have explored the compound's pharmacokinetics and therapeutic effects. Notable findings include:

  • Dose-dependent efficacy in reducing tumor size in xenograft models.
  • Minimal toxicity , suggesting a favorable safety profile for therapeutic use.

Case Studies

A case study involving the use of related compounds in treating neurodegenerative diseases highlighted the potential of triazole derivatives in modulating neuroinflammation and protecting neuronal cells from apoptosis. The study reported significant improvements in behavioral assessments and histological evaluations post-treatment.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the compound’s properties, a comparative analysis with structurally or functionally related molecules is provided below.

Table 1: Structural and Functional Comparison

Compound Name / ID Key Structural Features Synthesis Method Biological Activity (if reported) Reference
Target Compound 1,2,3-Triazole, 5-oxopyrrolidinone, 4-(2-methylpropyl)phenylpropanamide Likely Cu-catalyzed azide-alkyne cycloaddition Inferred anti-inflammatory/antifungal
N-((2R,3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)butan-2-yl)-3-phenylpropanamide (A1) 1,2,4-Triazole, difluorophenyl, hydroxybutanamide Multi-step cycloaddition and functionalization Antifungal (structural analog)
1H-1,2,3-Triazol-1-yl-N-phenylacetamide derivatives Triazole linked to phenylacetamide Click chemistry (azide-alkyne) Not specified; designed for bioactivity
1-Benzyl-4-[N-(1-oxopropyl)]-N-phenyl-3.4-methylamino-4-piperidinecarboxylate Benzyl-piperidine, propanamide Acylation with propionic anhydride Opioid receptor affinity (structural analog)
N-(4-(2-Methylpropyl)phenyl)propanamide analogs Isobutylphenylpropanamide Conventional amide coupling Antimicrobial, anti-inflammatory
3-(4-Methoxyphenyl)-N-[[3-(trifluoromethyl)phenyl]methyl]propanamide Trifluoromethylphenyl, methoxyphenylpropanamide Not specified Not reported; lipophilic design

Key Observations

Structural Diversity: The target compound uniquely combines a 5-oxopyrrolidinone with a 1,2,3-triazole, distinguishing it from 1,2,4-triazole derivatives (e.g., A1) . The pyrrolidinone may enhance solubility compared to purely aromatic analogs (e.g., benzyl-piperidine in ).

Synthesis Strategies :

  • Triazole formation in the target compound likely employs click chemistry , a robust method for regioselective 1,2,3-triazole synthesis, as seen in . This contrasts with classical cycloadditions or acylation routes used in other propanamide derivatives .

Biological Implications: While direct activity data are absent, 1,2,3-triazole-containing compounds (e.g., ) often exhibit antifungal or anti-inflammatory properties. The isobutylphenyl group aligns with lipophilic pharmacophores in antimicrobial agents, suggesting possible broad-spectrum activity .

Limitations and Gaps :

  • Unlike A1 or 1,2,4-triazole fungicides , the target compound lacks empirical bioactivity data.
  • Synthesis yields and scalability are unaddressed; comparative studies with highlight the need for optimization (e.g., 79.9% yield in vs. unreported for the target).

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